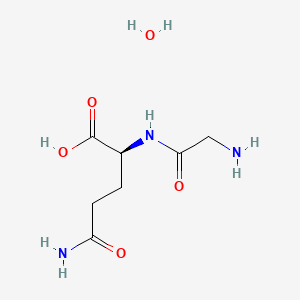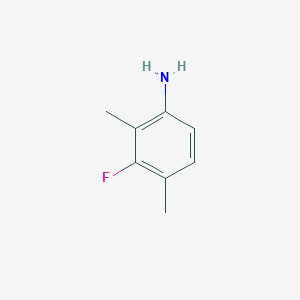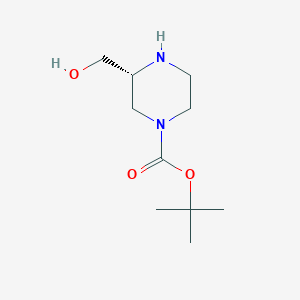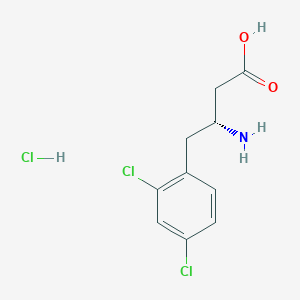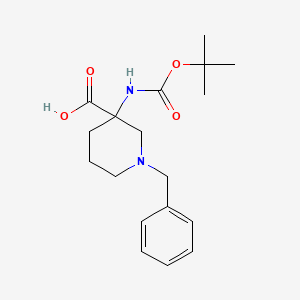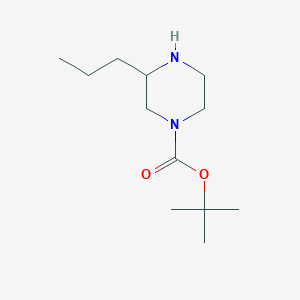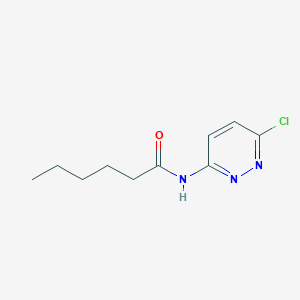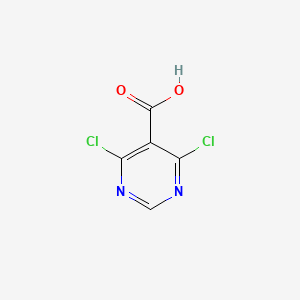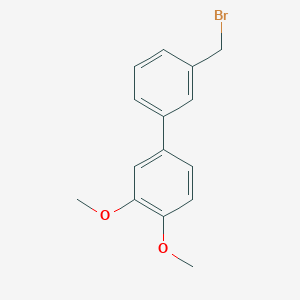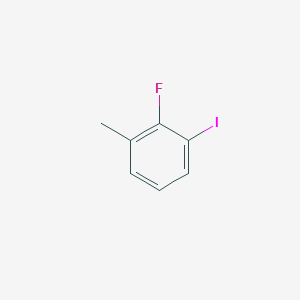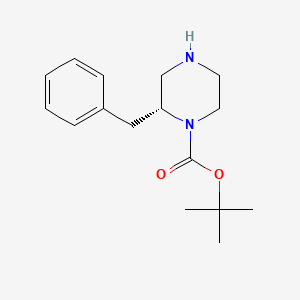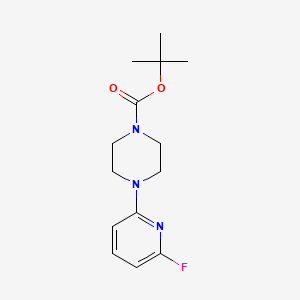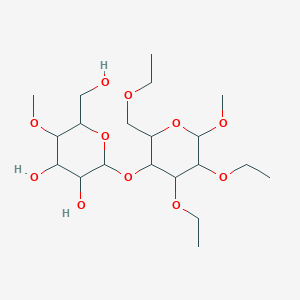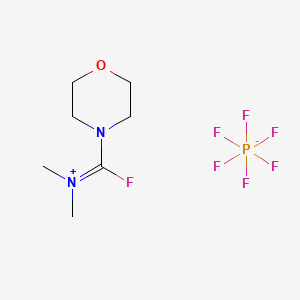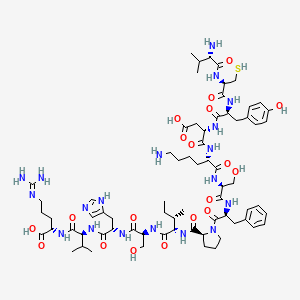
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH
Vue d'ensemble
Description
The peptide sequence H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH is a synthetic analog that appears to be related to the family of peptides involved in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. The sequence provided does not directly match any of the peptides described in the papers, but it shares similarities with the sequences that are analogs of hypertensin II and human angiotensinogen.
Synthesis Analysis
The synthesis of related peptides has been described in the literature. For instance, the paper titled "Synthetische Analoge des Hypertensins II" discusses the synthesis of functional derivatives of hypertensin II, which is also known as angiotensin II . These derivatives include modifications such as nitroarginine substitution and amidation at the C-terminus. The synthesis process involves the use of acid hydrolysis, which can lead to the degradation of certain amino acids like tyrosine, especially in the presence of nitroarginine, as indicated by the characteristic UV absorption at 271 nm .
Molecular Structure Analysis
The molecular structure of peptides is determined by the sequence of amino acids and the chemical modifications present. In the case of the peptides described in the papers, modifications such as nitroarginine substitution can significantly alter the molecular structure and, consequently, the biological activity of the peptide . The sequence provided by the user includes cysteine, which can form disulfide bonds, potentially leading to a more complex three-dimensional structure.
Chemical Reactions Analysis
The peptides related to the renin-angiotensin system can undergo various chemical reactions. For example, the tetradecapeptide described in the second paper is a substrate for human kidney renin and is cleaved to produce angiotensin I . However, it is resistant to cleavage by other enzymes such as cathepsin D and angiotensin-converting enzyme, which indicates specificity in the chemical reactions it undergoes .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides are influenced by their amino acid composition and sequence. The presence of amino acids like cysteine, tyrosine, and arginine can confer specific properties such as the ability to form disulfide bonds, absorbance in the UV spectrum, and susceptibility to enzymatic cleavage. The tetradecapeptide analog of human angiotensinogen has been shown to have a Michaelis constant (KM) of 8.4 +/- 2.9 microM and a velocity (VM) at infinite tetradecapeptide concentration of 11.3 +/- 2.4 mumol angiotensin I per hour per milligram renin, which are important parameters in enzymatic reactions .
Applications De Recherche Scientifique
Protein Structure and Function : Peptides with sequences containing amino acids like Valine (Val), Cysteine (Cys), Tyrosine (Tyr), Aspartic acid (Asp), Lysine (Lys), Serine (Ser), Phenylalanine (Phe), Proline (Pro), Isoleucine (Ile), Histidine (His), and Arginine (Arg) are often studied in the context of their role in protein structures and functions. For instance, the sequence analysis of sarcine adenylate kinase from skeletal muscle revealed a complex amino acid composition that plays a crucial role in the enzyme's function, highlighting how specific sequences contribute to the structural and functional integrity of proteins (Heil et al., 1974).
Antitumor and Antiproliferative Activities : Sequences similar to the one have been identified in proteins with antitumor and antiproliferative properties. For example, a protein from Rana pipiens oocytes and early embryos demonstrated significant antiproliferative and cytotoxic activity against tumor cell lines, underscoring the potential therapeutic applications of such peptides (Ardelt et al., 1991).
Immunological Responses : Certain sequences within peptides play critical roles in immunological responses, such as the activation of T cells and the production of antibodies. Studies on peptides from the acetylcholine receptor, for instance, have shown that specific sequences can induce autoimmune responses relevant to diseases like myasthenia gravis (McCormick et al., 1987).
Evolutionary and Functional Implications : The conservation of specific amino acid sequences across different species and proteins suggests their fundamental roles in biological processes. For example, the sequence homology between different biliproteins indicates conserved functional domains critical for their activity, offering insights into evolutionary biology and protein engineering (Lundell et al., 1984).
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMWZHGJNESB-VCSXYVMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N19O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



